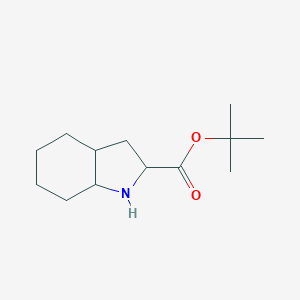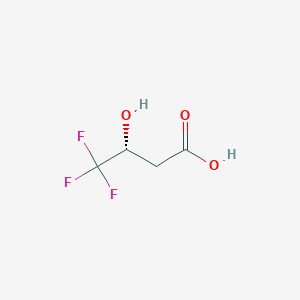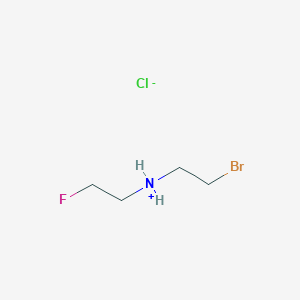
2-Bromo-2'-fluorodiethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2'-fluorodiethylamine hydrochloride (BFDH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BFDH is a derivative of diethylamine, and it is used as a building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-2'-fluorodiethylamine hydrochloride is not well understood. However, it is believed that 2-Bromo-2'-fluorodiethylamine hydrochloride may act as a precursor to the synthesis of compounds that can modulate various biological processes, including enzyme inhibition, receptor binding, and gene expression.
Biochemische Und Physiologische Effekte
2-Bromo-2'-fluorodiethylamine hydrochloride has been shown to exhibit various biochemical and physiological effects. For instance, 2-Bromo-2'-fluorodiethylamine hydrochloride has been reported to exhibit antitumor activity in vitro and in vivo. Additionally, 2-Bromo-2'-fluorodiethylamine hydrochloride has been shown to inhibit the growth of various bacterial and fungal strains. 2-Bromo-2'-fluorodiethylamine hydrochloride has also been reported to exhibit antiviral activity against herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-2'-fluorodiethylamine hydrochloride has several advantages for lab experiments. Firstly, 2-Bromo-2'-fluorodiethylamine hydrochloride is readily available and can be synthesized using simple and inexpensive reagents. Secondly, 2-Bromo-2'-fluorodiethylamine hydrochloride is a stable compound that can be stored for long periods without significant degradation. However, 2-Bromo-2'-fluorodiethylamine hydrochloride has some limitations for lab experiments. For instance, 2-Bromo-2'-fluorodiethylamine hydrochloride is highly toxic and should be handled with care. Additionally, the synthesis of 2-Bromo-2'-fluorodiethylamine hydrochloride requires the use of hazardous reagents, such as hydrogen fluoride and hydrochloric acid.
Zukünftige Richtungen
2-Bromo-2'-fluorodiethylamine hydrochloride has several potential future directions. Firstly, 2-Bromo-2'-fluorodiethylamine hydrochloride can be used as a building block for the synthesis of novel pharmaceuticals and agrochemicals. Secondly, 2-Bromo-2'-fluorodiethylamine hydrochloride can be used to introduce fluorine and bromine atoms into materials science, leading to improved properties such as hydrophobicity, thermal stability, and chemical resistance. Finally, 2-Bromo-2'-fluorodiethylamine hydrochloride can be used as a tool for studying various biological processes, including enzyme inhibition, receptor binding, and gene expression.
Conclusion:
In conclusion, 2-Bromo-2'-fluorodiethylamine hydrochloride is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and biological research. 2-Bromo-2'-fluorodiethylamine hydrochloride can be synthesized using simple and inexpensive reagents and can be used to introduce fluorine and bromine atoms into a molecule, leading to improved properties. However, 2-Bromo-2'-fluorodiethylamine hydrochloride is highly toxic and should be handled with care. Future research on 2-Bromo-2'-fluorodiethylamine hydrochloride should focus on its potential applications in the synthesis of novel compounds, materials science, and biological research.
Synthesemethoden
2-Bromo-2'-fluorodiethylamine hydrochloride can be synthesized through a simple two-step process. The first step involves the reaction of diethylamine with bromine to form 2-bromoethylamine. The second step involves the reaction of 2-bromoethylamine with hydrogen fluoride to form 2-bromo-2'-fluoroethylamine. Finally, the hydrochloride salt of 2-bromo-2'-fluoroethylamine is obtained by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2'-fluorodiethylamine hydrochloride has been extensively used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. 2-Bromo-2'-fluorodiethylamine hydrochloride is a versatile building block that can be used to introduce fluorine and bromine atoms into a molecule. The introduction of fluorine and bromine atoms can significantly alter the physicochemical properties of the molecule, leading to improved biological activity, solubility, and stability.
Eigenschaften
CAS-Nummer |
101198-10-1 |
|---|---|
Produktname |
2-Bromo-2'-fluorodiethylamine hydrochloride |
Molekularformel |
C4H10BrClFN |
Molekulargewicht |
206.48 g/mol |
IUPAC-Name |
2-bromoethyl(2-fluoroethyl)azanium;chloride |
InChI |
InChI=1S/C4H9BrFN.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
InChI-Schlüssel |
WZEMQROFDTVJOJ-UHFFFAOYSA-N |
SMILES |
C(CF)[NH2+]CCBr.[Cl-] |
Kanonische SMILES |
C(CF)[NH2+]CCBr.[Cl-] |
Synonyme |
2-bromoethyl-(2-fluoroethyl)azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



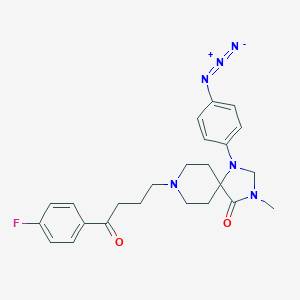

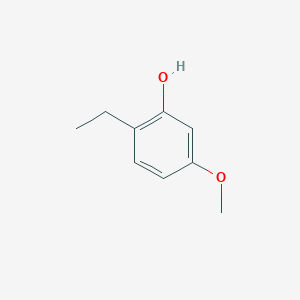
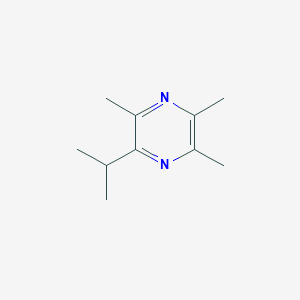
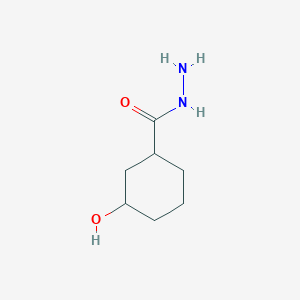
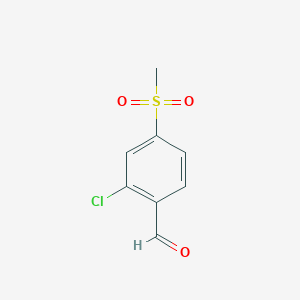
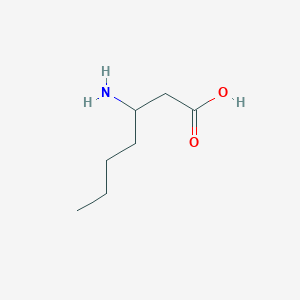
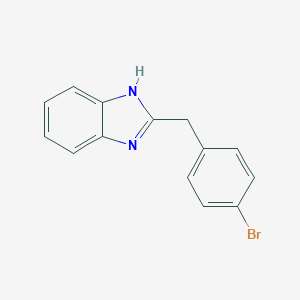
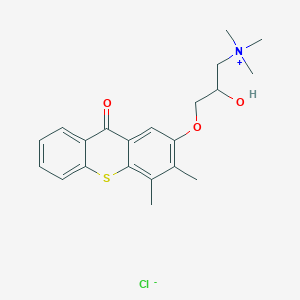

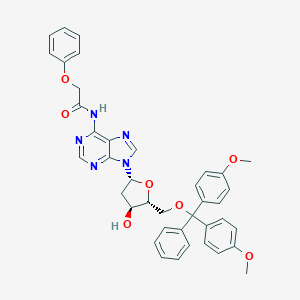
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
